(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
Description
(3R,5R)-5-Methylmorpholine-3-carboxylic acid hydrochloride is a stereochemically defined heterocyclic compound featuring a six-membered morpholine ring (containing one oxygen atom) with a methyl group at the 5-position and a carboxylic acid moiety at the 3-position, in the R,R configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Morpholine derivatives are widely explored as intermediates in drug synthesis, enzyme inhibitors, or bioactive agents due to their structural versatility and ability to mimic natural substrates .
Properties
CAS No. |
2140265-81-0 |
|---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides to form the desired morpholine derivatives under specific reaction conditions . The process may involve the use of catalysts and reagents such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted morpholine derivatives.
Scientific Research Applications
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studying biological processes and as a precursor for biologically active molecules.
Mechanism of Action
The mechanism of action of (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes. Its effects are mediated through binding to target proteins and modulating their activity, leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The table below highlights key structural and functional differences between the target compound and related heterocyclic carboxylic acids:
Detailed Comparisons
Morpholine vs. Piperidine Derivatives
- Morpholine Core : The target compound’s oxygen atom in the morpholine ring increases polarity compared to piperidine analogs (e.g., ). This may enhance water solubility and hydrogen-bonding capacity, critical for receptor binding .
- However, its racemic mixture limits stereochemical specificity .
Isoxazole-Morpholine Hybrid ()
The isoxazole ring in 5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid HCl introduces aromaticity and rigidity, which could influence binding kinetics differently than the flexible morpholine-carboxylic acid scaffold of the target compound. The fused heterocyclic system may target enzymes with hydrophobic pockets .
Amino-Hydroxy Piperidine Derivatives ()
The tert-butyl ester and amino/hydroxy groups in (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate HCl suggest its role as a protected intermediate for peptide synthesis or prodrug development. Unlike the target compound, its ester group requires hydrolysis for carboxylic acid activation .
Pyrrolidine-Based Glycosidase Inhibitor ()
Its five-membered ring reduces conformational flexibility compared to six-membered morpholines .
Biological Activity
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzyme interactions, receptor binding, and implications for drug development.
Chemical Structure and Properties
The compound features a morpholine ring structure with a methyl group and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of 195.64 g/mol. The specific stereochemistry indicated by the (3R,5R) configuration is crucial for its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₂O₂ |
| Molecular Weight | 195.64 g/mol |
| Stereochemistry | (3R,5R) |
Biological Activity Overview
Research indicates that this compound interacts with various biological systems, particularly influencing enzyme activities and receptor binding mechanisms. Its potential therapeutic applications are tied to its ability to modulate biochemical pathways.
Enzyme Interactions
Studies have shown that this compound may inhibit specific enzymes involved in critical biological processes. For instance, it has been associated with the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria.
- Inhibition of Topoisomerases : In vitro assays demonstrated that derivatives of this compound exhibit low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating its potential as an antibacterial agent .
| Enzyme | IC50 Value (nM) |
|---|---|
| DNA Gyrase | <32 |
| Topo IV | <100 |
Antibacterial Activity
The compound has also shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness against multidrug-resistant strains.
- Minimum Inhibitory Concentration (MIC) : Various studies reported MIC values below 0.25 μg/mL for several strains of Staphylococcus aureus and Enterococcus species .
| Bacterial Strain | MIC Value (μg/mL) |
|---|---|
| S. aureus (ATCC 29213) | <0.03125 |
| E. faecalis | <0.25 |
| A. baumannii | 1–4 |
The mechanism by which this compound exerts its effects involves binding to specific molecular targets within cells, leading to the modulation of various biochemical pathways:
- Enzyme Binding : The compound's structure allows it to fit into the active sites of enzymes, inhibiting their function.
- Receptor Interaction : It may also interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antibacterial Efficacy : A study demonstrated that derivatives of this compound were effective in reducing bacterial load in infected mouse models, showcasing its potential as a lead compound for antibiotic development .
- Enzyme Inhibition Profile : Another investigation focused on the enzyme inhibition profile of this compound, revealing significant activity against key bacterial enzymes necessary for survival .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
